An In-depth Technical Guide to Hydroxy-PEG10-acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Hydroxy-PEG10-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG10-acid is a discrete polyethylene glycol (PEG) linker that has emerged as a critical component in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique properties, including a defined chain length, hydrophilicity, and bifunctional nature, offer significant advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. This technical guide provides a comprehensive overview of the physicochemical properties of Hydroxy-PEG10-acid, detailed experimental protocols for its application, and an exploration of its role in modulating biological pathways.
Core Properties of Hydroxy-PEG10-acid
Hydroxy-PEG10-acid, systematically named 1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid, is a heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid group, separated by a ten-unit polyethylene glycol chain. This defined structure provides a precise spacer length, which is crucial for maintaining the biological activity of the conjugated molecules.
Physicochemical Data
The key quantitative data for Hydroxy-PEG10-acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C23H46O13 | [] |
| Molecular Weight | 530.6 g/mol | [] |
| CAS Number | 2375611-66-6 | [][2] |
| Appearance | Colorless or White Solid | [3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Recommended storage at -20°C for long-term stability |
Applications in Drug Development
The unique architecture of Hydroxy-PEG10-acid makes it a versatile tool in drug development, primarily as a linker in ADCs and PROTACs. The PEG chain enhances the water solubility and stability of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.
Antibody-Drug Conjugates (ADCs)
In ADCs, Hydroxy-PEG10-acid serves as a non-cleavable linker connecting a monoclonal antibody to a cytotoxic payload. The hydrophilicity of the PEG linker can help to mitigate the hydrophobicity of the payload, leading to a more stable and effective ADC.
Proteolysis-Targeting Chimeras (PROTACs)
Hydroxy-PEG10-acid is also utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG10 chain are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Immunomodulatory Conjugates
A significant application of Hydroxy-PEG10-acid is in the development of immunomodulatory conjugates, such as antibody-TLR7/8 agonist conjugates. These conjugates can deliver a Toll-like receptor (TLR) agonist specifically to tumor cells, leading to localized immune activation and potent anti-tumor activity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Hydroxy-PEG10-acid.
Synthesis of a Representative Hydroxy-PEG-Acid Linker
Materials:
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HO-PEGn-OH (e.g., PEG400 for a similar chain length)
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Sodium hydride (NaH)
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Tert-butyl bromoacetate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Magnesium sulfate (MgSO4)
Procedure:
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Monoprotection of PEG Diol: Dissolve HO-PEGn-OH in anhydrous THF. Add NaH portion-wise at 0°C under an inert atmosphere. Stir for 1 hour. Add tert-butyl bromoacetate dropwise and allow the reaction to warm to room temperature overnight.
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Work-up and Purification: Quench the reaction with water. Extract the product with DCM. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the mono-protected HO-PEGn-O-tBu.
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Deprotection: Dissolve the purified HO-PEGn-O-tBu in a mixture of DCM and TFA. Stir at room temperature for 4 hours.
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Final Purification: Remove the solvent under reduced pressure. Precipitate the final product, HO-PEGn-COOH, by adding cold diethyl ether. Filter and dry under vacuum.
Characterization: The structure and purity of the synthesized Hydroxy-PEG-acid can be confirmed by ¹H NMR and Mass Spectrometry.
Conjugation of Hydroxy-PEG10-acid to an Amine-Containing Molecule (e.g., a Payload)
This protocol describes the formation of a stable amide bond between the carboxylic acid of Hydroxy-PEG10-acid and a primary amine on a payload molecule using carbodiimide chemistry.
Materials:
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Hydroxy-PEG10-acid
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Amine-containing payload
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF)
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DIPEA (N,N-Diisopropylethylamine)
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Reverse-phase HPLC system for purification
Procedure:
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Activation of Carboxylic Acid: Dissolve Hydroxy-PEG10-acid in anhydrous DMF. Add EDC and NHS (typically 1.2 and 1.5 equivalents, respectively). Stir the mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
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Coupling Reaction: In a separate vial, dissolve the amine-containing payload in anhydrous DMF. Add DIPEA to the payload solution. Add the activated Hydroxy-PEG10-acid solution to the payload solution.
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Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by LC-MS.
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Purification: Upon completion, purify the conjugate using reverse-phase HPLC.
Characterization of the Conjugate
Mass Spectrometry (MS): To confirm the successful conjugation and determine the molecular weight of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the conjugate. The characteristic peaks of the PEG backbone, the payload, and the newly formed amide bond should be identifiable.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate. A reverse-phase column is typically used, and the PEGylated conjugate will have a different retention time compared to the starting materials.
Signaling Pathways
As mentioned, Hydroxy-PEG10-acid is a key component in immunomodulatory ADCs that target TLRs. The following section describes the signaling pathway activated by a TLR7/8 agonist delivered via such a conjugate.
TLR7/8 Signaling Pathway
Upon internalization of the ADC and release of the TLR7/8 agonist payload within the endosome of an immune cell (e.g., a dendritic cell or macrophage), the agonist binds to TLR7 and/or TLR8. This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.
Key steps in the MyD88-dependent pathway:
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Recruitment of MyD88: Ligand-activated TLR7/8 recruits the adaptor protein MyD88.
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Formation of the Myddosome: MyD88 then recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1 and IRAK2, leading to the formation of a complex known as the Myddosome.
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Activation of TRAF6: The activated IRAKs then interact with and activate TRAF6 (TNF receptor-associated factor 6).
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Activation of Downstream Kinases: TRAF6 activates downstream kinase cascades, including the IKK complex (inhibitor of nuclear factor kappa-B kinase) and MAPKs (mitogen-activated protein kinases).
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Activation of Transcription Factors: This leads to the activation of key transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1).
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Cytokine Production: Activated NF-κB and AP-1 translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).
This localized release of cytokines within the tumor microenvironment can lead to the activation of various immune cells and mount a potent anti-tumor immune response.
Conclusion
Hydroxy-PEG10-acid is a well-defined and versatile chemical tool with significant applications in modern drug development. Its ability to improve the physicochemical properties of bioconjugates, coupled with its precise length, makes it an ideal linker for the construction of sophisticated therapeutic agents like ADCs and PROTACs. The detailed protocols and pathway descriptions provided in this guide are intended to support researchers in the effective utilization of Hydroxy-PEG10-acid for the development of next-generation therapeutics.
